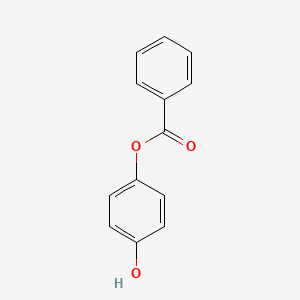

p-Hydroxyphenyl benzoate

Description

The exact mass of the compound 4-Hydroxyphenyl benzoate is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 48470. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(4-hydroxyphenyl) benzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10O3/c14-11-6-8-12(9-7-11)16-13(15)10-4-2-1-3-5-10/h1-9,14H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFAXJRJMFOACBO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9051905 |

Source

|

| Record name | 4-Hydroxyphenyl benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9051905 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2444-19-1 |

Source

|

| Record name | 1,4-Benzenediol, 1-benzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2444-19-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hydroquinone monobenzoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002444191 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2444-19-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=48470 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Hydroxyphenyl benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9051905 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | p-hydroxyphenyl benzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.709 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HYDROQUINONE MONOBENZOATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZCY7O225CP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

p-Hydroxyphenyl benzoate chemical properties and structure

An In-depth Technical Guide to p-Hydroxyphenyl Benzoate: Structure, Properties, and Applications

Introduction

This compound, also known as 4-hydroxyphenyl benzoate or hydroquinone monobenzoate, is an aromatic ester of significant interest in both academic research and industrial chemistry. As a bifunctional molecule, possessing both a phenolic hydroxyl group and a benzoate ester, it serves as a crucial monomer and intermediate in the synthesis of advanced materials and complex organic molecules. Its rigid structure is a precursor to high-performance liquid crystal polymers (LCPs) and specialty polycarbonates. This guide provides a comprehensive overview of its chemical structure, physicochemical properties, synthesis, reactivity, and key applications, tailored for researchers and professionals in chemistry and drug development.

Chemical Structure and Identification

The structure of this compound consists of a benzoate group ester-linked to a hydroquinone molecule. This arrangement imparts a unique combination of reactivity and structural rigidity.

Caption: Molecular Structure of this compound.

Physicochemical Properties

The physical and chemical properties of this compound are critical for its application, particularly in polymer synthesis where thermal stability and solubility are paramount.

| Property | Value | Source |

| Appearance | White to beige or pale brown crystalline powder | [6] |

| Melting Point | 163-165 °C | [1][3] |

| Boiling Point | 376.6 ± 25.0 °C (Predicted) | [1][3] |

| Density | 1.250 ± 0.06 g/cm³ (Predicted) | [1][3] |

| Solubility | Soluble in Acetone.[6] | [6] |

| pKa | 9.59 ± 0.26 (Predicted) | [1] |

| XLogP3 | 2.61 | [3] |

Synthesis: Esterification of p-Hydroxybenzoic Acid and Hydroquinone

A robust and high-yield synthesis of this compound involves the direct acid-catalyzed esterification of p-hydroxybenzoic acid with hydroquinone. This method is advantageous for its scalability and the high purity of the resulting product.[7]

Expertise & Rationale:

The core of this synthesis is a classic Fischer esterification. The choice of an aromatic hydrocarbon like xylene as the solvent is strategic; its boiling point is high enough to facilitate the reaction rate while allowing for the azeotropic removal of water using a Dean-Stark apparatus. This removal of water is crucial as it drives the reaction equilibrium toward the product side, ensuring a high conversion rate, in accordance with Le Châtelier's principle. The use of a catalyst system, such as a combination of sulfuric acid and boric acid or p-toluenesulfonic acid, is essential to protonate the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and accelerating the nucleophilic attack by the hydroxyl group of hydroquinone.[7]

Self-Validating Protocol:

This protocol incorporates self-validating steps to ensure product purity. The reaction is monitored by the theoretical collection of water in the Dean-Stark trap. Post-reaction, the crude product is washed with a dilute sodium hydrogen carbonate solution. This step is a critical purification measure, as the weak base selectively neutralizes and removes any unreacted p-hydroxybenzoic acid and the acid catalyst, leaving the desired phenolic ester product, which is much less acidic, in the organic phase. Subsequent washing with water removes any remaining salts. The final purity is confirmed by the sharp melting point of the recrystallized product.[7]

Detailed Experimental Protocol:

The following protocol is adapted from established patent literature.[7]

-

Apparatus Setup: Assemble a 3 L three-neck round-bottom flask equipped with a mechanical stirrer, a thermometer, and a Dean-Stark apparatus connected to a reflux condenser.

-

Charging Reactants: To the flask, add p-hydroxybenzoic acid (414 g, 3 mol), hydroquinone (330 g, 3 mol), and xylene (1800 mL).[7]

-

Catalyst Addition: Add the acid catalyst. Two effective options are:

-

Reaction: With vigorous stirring, heat the mixture to reflux (approx. 170-175°C oil bath temperature). The reaction mixture will be a heterogeneous dispersion.[7]

-

Water Removal: Continue refluxing for approximately 3.5-4 hours, or until the theoretical amount of water (approx. 54 mL) has been collected in the Dean-Stark trap.[7]

-

Cooling and Isolation: After the reaction is complete, allow the mixture to cool to room temperature, preferably with continued stirring. The product will crystallize out of the solution.

-

Washing and Purification:

-

Drying: Dry the purified product under reduced pressure at room temperature. The expected yield is typically above 90%.[7]

-

Recrystallization (Optional): For ultra-high purity, the product can be recrystallized from a suitable solvent like glycol monomethyl ether acetate or by extraction with hot acetone followed by precipitation with ice water.[7]

Caption: Workflow for the Synthesis of this compound.

Spectral and Analytical Characterization

-

¹H NMR: The spectrum would show two distinct sets of signals for the aromatic protons. The protons on the benzoate ring will appear as multiplets in the range of δ 7.4-8.2 ppm. The protons on the hydroquinone ring will appear further upfield due to the electron-donating effect of the hydroxyl and ether-like oxygen, likely in the δ 6.8-7.2 ppm range. The phenolic proton will appear as a broad singlet, with its chemical shift dependent on solvent and concentration.

-

¹³C NMR: The carbonyl carbon of the ester would be observed around δ 165 ppm. The aromatic carbons would appear in the typical δ 115-160 ppm region. The carbon attached to the phenolic -OH group would be shifted downfield compared to the other carbons on that ring.

-

Infrared (IR) Spectroscopy: Key characteristic peaks would include a broad absorption band around 3200-3500 cm⁻¹ for the O-H stretch of the phenol, a strong, sharp absorption around 1730 cm⁻¹ corresponding to the C=O stretch of the ester, and several bands in the 1000-1300 cm⁻¹ region for the C-O stretching vibrations.

-

Mass Spectrometry (MS): In an Electron Ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z = 214. Key fragmentation patterns would likely involve the loss of the phenoxy radical (∙OC₆H₄OH) to give the benzoyl cation at m/z = 105, which is often a base peak for benzoate esters.

Reactivity and Chemical Behavior

The bifunctional nature of this compound dictates its reactivity.

-

Ester Hydrolysis: The ester linkage is susceptible to cleavage under both acidic and basic conditions, regenerating p-hydroxybenzoic acid and hydroquinone. This reaction is a primary consideration for its stability and processing conditions.

-

Phenolic Hydroxyl Group: The -OH group is weakly acidic and can be deprotonated by a suitable base. It can undergo further reactions such as etherification or esterification, allowing for the synthesis of more complex derivatives.

-

Fries Rearrangement: Like other phenyl esters, this compound can undergo the Fries rearrangement when treated with a Lewis acid catalyst. This reaction involves the migration of the benzoyl group from the phenolic oxygen to the ortho position on the aromatic ring, yielding 4,4'-dihydroxybenzophenone. This is a key transformation for producing other important polymer precursors.[8]

-

Electrophilic Aromatic Substitution: Both aromatic rings can undergo electrophilic substitution, though their reactivity is different. The hydroquinone ring is activated by the hydroxyl and ether-oxygen groups, while the benzoate ring is deactivated by the electron-withdrawing ester group.

Applications in Drug Development and Industry

The primary industrial application of this compound is as a monomer for the synthesis of high-performance polymers.

-

Liquid Crystal Polymers (LCPs): The rigid, rod-like structure of this compound makes it an ideal building block for aromatic polyesters, commonly known as liquid crystal polymers. These materials exhibit exceptional thermal stability, chemical resistance, and mechanical strength, making them suitable for demanding applications in electronics, automotive, and aerospace components.[7]

-

Polycarbonates: It is also used in the production of linear aromatic polycarbonates. Incorporating this monomer into the polymer backbone can enhance the material's thermal properties and mechanical performance.[7]

-

Chemical Intermediate: It serves as a versatile intermediate in organic synthesis. For example, it is a precursor for 4,4'-dihydroxybenzophenone, another important monomer.[8] Furthermore, it is a starting point for synthesizing various derivatives used in the preparation of liquid-crystalline side-chain polymers for optical applications.[9]

-

Drug Development: While not a therapeutic agent itself, its core structure is related to parabens (esters of p-hydroxybenzoic acid), which are widely used as preservatives in pharmaceuticals and cosmetics.[8][10] Its derivatives, such as hydroxyphenyl propamidobenzoic acid, are explored for their anti-inflammatory and antihistamine properties in topical formulations.[11]

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound presents several potential hazards.

-

Hazard Statements: May cause an allergic skin reaction (H317). May also cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[4]

-

Precautionary Measures: Standard laboratory safety practices should be employed. This includes using personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood. Avoid inhalation of dust and direct contact with skin and eyes.[12]

Conclusion

This compound is a molecule of significant industrial and scientific importance. Its well-defined structure and dual functionality make it an indispensable monomer for high-performance polymers and a versatile intermediate for fine chemical synthesis. A thorough understanding of its properties, synthesis, and reactivity, as detailed in this guide, is essential for its effective application in materials science, organic synthesis, and the development of new chemical entities.

References

- Properties of p-hydroxybenzoate hydroxylase when stabilized in its open conformation. Vertex AI Search.

-

4-Hydroxybenzoic acid - Wikipedia . Wikipedia. Retrieved February 8, 2026, from [Link]

-

4-Hydroxybenzoic Acid - WORKPLACE ENVIRONMENTAL EXPOSURE LEVEL . American Industrial Hygiene Association. Retrieved February 8, 2026, from [Link]

-

A Novel Method for the Synthesis of Para-hydroxybenzoic Acid . INTERNATIONAL JOURNAL FOR RESEARCH & DEVELOPMENT IN TECHNOLOGY. Retrieved February 8, 2026, from [Link]

-

Structure and mechanism of para-hydroxybenzoate hydroxylase . PubMed. Retrieved February 8, 2026, from [Link]

-

Syntheses of phenyl benzoate compounds and their bioactivity investigation . MDPI. Retrieved February 8, 2026, from [Link]

-

p-HYDROXYPHENYLPYRUVIC ACID - Organic Syntheses Procedure . Organic Syntheses. Retrieved February 8, 2026, from [Link]

-

p-HYDROXYBENZOIC ACID - Organic Syntheses Procedure . Organic Syntheses. Retrieved February 8, 2026, from [Link]

- Process for the preparation of (4-hydroxyphenyl)-4-hydroxy-benzoate, and its use. Google Patents.

- Process for the preparation of 4-hydroxyphenyl benzoate derivatives. Google Patents.

-

Synthesis of p-hydroxy-benzoic acid . PrepChem.com. Retrieved February 8, 2026, from [Link]

-

This compound | C13H10O3 . PubChem. Retrieved February 8, 2026, from [Link]

-

Phenol - Wikipedia . Wikipedia. Retrieved February 8, 2026, from [Link]

-

3-hydroxyphenyl benzoate . ChemSynthesis. Retrieved February 8, 2026, from [Link]

-

Chemical Properties of 1,3-Phenylenedibenzoate (CAS 94-01-9) . Cheméo. Retrieved February 8, 2026, from [Link]

-

Electronic Supplementary Information . The Royal Society of Chemistry. Retrieved February 8, 2026, from [Link]

-

Material Safety Data Sheet - Phenyl benzoate, 99% . Cole-Parmer. Retrieved February 8, 2026, from [Link]

-

1H NMR Spectrum (1D, 300 MHz, H2O, predicted) (NP0289499) . NP-MRD. Retrieved February 8, 2026, from [Link]

-

1,3-Benzenediol, 1,3-dibenzoate . CAS Common Chemistry. Retrieved February 8, 2026, from [Link]

-

Chemistry 344: Spectroscopy and Spectrometry Problem Set 3 . University of Wisconsin-Madison. Retrieved February 8, 2026, from [Link]

-

Quantitative 1H-NMR analysis reveals steric and electronic effects on the substrate specificity of benzoate dioxygenase in Ralstonia eutropha B9 . NIH. Retrieved February 8, 2026, from [Link]

-

FutureChem RMB - Safety Data Sheet . FutureFuel Chemical Company. Retrieved February 8, 2026, from [Link]

Sources

- 1. 4-HYDROXYPHENYL BENZOATE | 2444-19-1 [chemicalbook.com]

- 2. file.bldpharm.com [file.bldpharm.com]

- 3. echemi.com [echemi.com]

- 4. This compound | C13H10O3 | CID 75549 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chemsynthesis.com [chemsynthesis.com]

- 6. 94-01-9 | CAS DataBase [m.chemicalbook.com]

- 7. EP0252357A2 - Process for the preparation of (4-hydroxyphenyl)-4-hydroxy-benzoate, and its use - Google Patents [patents.google.com]

- 8. 4-Hydroxybenzoic acid - Wikipedia [en.wikipedia.org]

- 9. US5654471A - Process for the preparation of 4-hydroxyphenyl benzoate derivatives - Google Patents [patents.google.com]

- 10. ijrdt.org [ijrdt.org]

- 11. Buy Hydroxyphenyl propamidobenzoic acid | 697235-49-7 [smolecule.com]

- 12. fishersci.ca [fishersci.ca]

p-Hydroxyphenyl benzoate CAS number and molecular weight

This guide provides a comprehensive technical overview of p-hydroxyphenyl benzoate, a significant chemical intermediate. Tailored for researchers, scientists, and professionals in drug development and materials science, this document delves into its core characteristics, synthesis, and applications, grounded in authoritative scientific principles.

Introduction

This compound, also known as 4-hydroxyphenyl benzoate or hydroquinone monobenzoate, is an aromatic ester with significant applications in polymer chemistry and as an intermediate in the synthesis of more complex molecules. Its structure, combining a benzoate group with a phenol, imparts a unique set of properties that make it a valuable building block in various scientific and industrial fields. This guide will explore the fundamental aspects of this compound, from its chemical identity to its practical applications and safety considerations.

Chemical Identity and Physicochemical Properties

This compound is a white crystalline solid. Its fundamental identifiers and key physicochemical properties are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 2444-19-1 | [1][2] |

| Molecular Formula | C₁₃H₁₀O₃ | [1] |

| Molecular Weight | 214.22 g/mol | [1] |

| IUPAC Name | (4-hydroxyphenyl) benzoate | [1] |

| Synonyms | 4-Hydroxyphenyl benzoate, Hydroquinone monobenzoate | [1] |

| Melting Point | 164-165 °C | [2] |

| Boiling Point | 376.6 ± 25.0 °C (Predicted) | [2] |

| Density | 1.250 ± 0.06 g/cm³ (Predicted) | [2] |

| Solubility | Slightly soluble in water and chloroform; soluble in alcohols and acetone. |

Synthesis of this compound

The primary route for synthesizing this compound is through the esterification of p-hydroxybenzoic acid and hydroquinone. This reaction is typically catalyzed by a mixture of boric acid and sulfuric acid.[3] The causality behind this choice of catalyst lies in its efficacy in promoting the esterification reaction while minimizing side reactions. The boric acid is believed to activate the carboxylic acid, making it more susceptible to nucleophilic attack by the hydroxyl group of the hydroquinone.

A generalized workflow for this synthesis is depicted in the following diagram:

Caption: Generalized workflow for the synthesis of this compound.

Detailed Experimental Protocol: Esterification of p-Hydroxybenzoic Acid and Hydroquinone

This protocol is based on the principles outlined in the patent literature.[3]

-

Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus and a condenser, combine equimolar amounts of p-hydroxybenzoic acid and hydroquinone.

-

Solvent and Catalyst Addition: Add a suitable aromatic hydrocarbon solvent, such as toluene, to create a slurry. Introduce the esterification catalyst, which consists of 0.01-3% by weight of boric acid and 0.01-3% by weight of concentrated sulfuric acid, relative to the total weight of the reactants.

-

Reaction Execution: Heat the mixture to reflux. The water formed during the esterification will be azeotropically removed and collected in the Dean-Stark trap. Monitor the reaction progress by observing the amount of water collected.

-

Reaction Work-up: Once the theoretical amount of water has been collected, cool the reaction mixture to room temperature. The product will precipitate out of the solution.

-

Isolation and Purification: Collect the solid product by filtration. Wash the collected solid with a non-polar solvent, such as hexane, to remove any remaining starting materials and byproducts. Further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol/water.

-

Characterization: Confirm the identity and purity of the final product using analytical techniques such as melting point determination, NMR spectroscopy, and IR spectroscopy.

Applications of this compound

The bifunctional nature of this compound, possessing both a hydroxyl and a benzoate group, makes it a versatile monomer in polymer chemistry and a component in the formulation of advanced materials.

Polymer Chemistry

This compound serves as a monomer in the production of high-performance polymers, including linear polycarbonates and other polyesters.[3] The hydroxyl group can react with phosgene or its derivatives to form polycarbonate linkages, while the ester group can be incorporated into polyester chains. The rigid aromatic structure of this compound contributes to the thermal stability and mechanical strength of the resulting polymers.

Liquid Crystals

Derivatives of this compound are extensively used in the synthesis of liquid crystals.[4][5] The rod-like structure of these molecules is a key requirement for the formation of liquid crystalline phases. By modifying the terminal groups of the benzoate and phenol moieties, the mesomorphic properties, such as the temperature range of the liquid crystal phase and the type of phase (e.g., nematic, smectic), can be finely tuned. These materials are crucial for applications in displays (LCDs) and other electro-optical devices. The incorporation of a biphenyl group in related structures has been shown to enhance the flexibility and affect the physical and thermal properties of the resulting mesophases.[6]

Potential Relevance in Drug Development

While this compound itself is not a common therapeutic agent, its structural motifs are present in various biologically active molecules. As an intermediate, it can be used in the synthesis of more complex pharmaceutical compounds. Furthermore, the broader class of benzoates and phenols exhibits a wide range of biological activities. For instance, related compounds have been investigated for their anti-inflammatory and antimicrobial properties.[5] The study of liquid crystals, for which this compound is a precursor, also has implications for drug delivery systems, where the ordered phases can be used to encapsulate and control the release of therapeutic agents.

Safety and Toxicology

The safety profile of this compound is an important consideration for its handling and application. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), it is associated with the following hazards:

-

Skin Irritation: May cause skin irritation.[1]

-

Allergic Skin Reaction: May cause an allergic skin reaction.[1]

-

Eye Irritation: Causes serious eye irritation.[1]

-

Respiratory Irritation: May cause respiratory irritation.[1]

A safety data sheet for this compound indicates that it may be harmful if swallowed and advises avoiding contact with skin.[7] It is recommended to handle this compound in a well-ventilated area using appropriate personal protective equipment, including gloves and safety glasses.

Analytical Methods

The purity and identity of this compound can be determined using a variety of analytical techniques. A general workflow for the analysis of this compound is presented below.

Caption: Generalized workflow for the analytical characterization of this compound.

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC is a suitable method for determining the purity of this compound and for quantifying it in mixtures. A typical method would involve a C18 column with a mobile phase consisting of a mixture of acetonitrile and water, often with a small amount of acid (e.g., phosphoric or formic acid) to improve peak shape.[8] Detection is commonly performed using a UV detector at a wavelength where the aromatic rings exhibit strong absorbance.

Spectroscopic Techniques

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are invaluable for confirming the structure of this compound. The ¹H NMR spectrum will show characteristic signals for the aromatic protons on both the benzoate and the hydroxyphenyl rings. The ¹³C NMR spectrum will provide information on the number and types of carbon atoms present in the molecule.

-

Infrared (IR) Spectroscopy: The IR spectrum of this compound will display characteristic absorption bands for the different functional groups. Key peaks would include a broad O-H stretch for the phenolic hydroxyl group, C=O stretching for the ester carbonyl group, and C-O stretching for the ester linkage, as well as absorptions corresponding to the aromatic rings.

-

Mass Spectrometry (MS): Mass spectrometry can be used to determine the molecular weight of this compound and to study its fragmentation patterns, which can further aid in structural elucidation.

Conclusion

This compound is a chemical compound with a well-defined set of properties that make it a valuable intermediate in several areas of chemical science and industry. Its synthesis is achievable through standard esterification procedures, and its applications are primarily centered on the production of advanced polymers and liquid crystals. A thorough understanding of its chemical characteristics, synthesis, and safety profile is essential for its effective and safe utilization in research and development.

References

-

Chauhan, M. L., & Patel, J. M. (2018). Synthesis of 4-hydroxybenzyl 4'-(4''-n-alkoxy benzoyloxy) benzoate. World Journal of Pharmaceutical Research, 7(11), 793-803. [Link]

-

Chauhan, M. L. (2023). synthesis of 4-hydroxybenzyl 4'-(4''-n-alkoxy benzoyloxy) benzoate. ResearchGate. [Link]

- EP0252357A2 - Process for the preparation of (4-hydroxyphenyl)-4-hydroxy-benzoate, and its use.

-

National Center for Biotechnology Information. "PubChem Compound Summary for CID 75549, this compound." PubChem, [Link].

-

El-Galy, I. H., et al. (2022). Wide Nematogenic Azomethine/Ester Liquid Crystals Based on New Biphenyl Derivatives: Mesomorphic and Computational Studies. Molecules, 27(15), 4992. [Link]

-

Berkeley Scientific Journal. (2021). An Anomaly in Phase Transition: Liquid Crystals. [Link]

-

SIELC Technologies. (2018). Separation of o-Hydroxyphenyl benzoate on Newcrom R1 HPLC column. [Link]

Sources

- 1. This compound | C13H10O3 | CID 75549 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-HYDROXYPHENYL BENZOATE | 2444-19-1 [chemicalbook.com]

- 3. EP0252357A2 - Process for the preparation of (4-hydroxyphenyl)-4-hydroxy-benzoate, and its use - Google Patents [patents.google.com]

- 4. wisdomlib.org [wisdomlib.org]

- 5. researchgate.net [researchgate.net]

- 6. Wide Nematogenic Azomethine/Ester Liquid Crystals Based on New Biphenyl Derivatives: Mesomorphic and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. fishersci.ca [fishersci.ca]

- 8. o-Hydroxyphenyl benzoate | SIELC Technologies [sielc.com]

Technical Guide: Solubility Profiling & Thermodynamic Analysis of p-Hydroxyphenyl Benzoate

The following guide is structured as a high-level technical whitepaper. It addresses the specific physicochemical behavior of p-Hydroxyphenyl benzoate (Hydroquinone monobenzoate), bridging the gap between theoretical prediction and experimental validation.

Executive Summary

This compound (CAS: 2444-19-1), also known as hydroquinone monobenzoate, is a critical intermediate in the synthesis of liquid crystalline polymers and phenolic antioxidants. Its structural duality—possessing both a lipophilic benzoate ester moiety and a hydrophilic phenolic hydroxyl group—creates a complex solubility profile that is highly sensitive to solvent polarity and hydrogen-bonding capability.

This guide provides a comprehensive framework for researchers to predict, measure, and model the solubility of this compound. Unlike simple hydrocarbons, this compound exhibits "Janus-like" solvation behavior, necessitating a rigorous experimental approach to determine precise saturation limits for process optimization.

Physicochemical Profile & Theoretical Solubility

Before initiating wet-lab experiments, it is essential to understand the molecular drivers of solubility for this specific compound.

Structural Analysis

The molecule consists of a hydroquinone core mono-esterified with benzoic acid.

-

Lipophilic Domain: The benzoyl ring and ester linkage increase

and drive solubility in aprotic, non-polar to moderately polar solvents. -

Hydrophilic Domain: The remaining free phenolic hydroxyl (-OH) group acts as a hydrogen bond donor (HBD), facilitating solubility in alcohols and ketones.

| Property | Value (Experimental/Predicted) | Implication for Solubility |

| CAS Number | 2444-19-1 | Unique Identifier |

| Molecular Weight | 214.22 g/mol | Moderate molar volume |

| Melting Point | 160–162 °C (Solid-Liquid Transition) | High lattice energy requires significant solvent enthalpy to overcome ( |

| Log P (Octanol/Water) | ~3.12 (Predicted) | Lipophilic. Poor water solubility (<0.5 g/L estimated). |

| H-Bond Donors | 1 (Phenolic -OH) | Soluble in H-bond accepting solvents (Acetone, DMF). |

| H-Bond Acceptors | 3 (Ester oxygens + Phenol oxygen) | Soluble in alcohols (MeOH, EtOH). |

Predicted Solubility Tiers

Based on Hansen Solubility Parameters (HSP) and functional group analysis, the following solvent compatibility is projected:

-

Tier 1 (High Solubility): Polar Aprotic Solvents (DMSO, DMF, DMAc). Mechanism: Dipole-dipole interactions and strong H-bond acceptance.

-

Tier 2 (Moderate Solubility): Polar Protic Solvents (Methanol, Ethanol, Isopropanol) and Ketones (Acetone). Mechanism: Hydrogen bonding with the phenolic -OH.

-

Tier 3 (Low Solubility): Chlorinated Solvents (Chloroform, DCM) and Ethers. Mechanism: Van der Waals forces, limited by the high melting point energy cost.

-

Tier 4 (Insoluble/Sparingly Soluble): Water, Aliphatic Hydrocarbons (Hexane, Heptane). Mechanism: Hydrophobic effect dominates.

Experimental Protocols

To obtain definitive thermodynamic data, two complementary methodologies are recommended. The Laser Monitoring Technique is preferred for generating full temperature-dependent curves rapidly, while the Shake-Flask Method serves as the validation standard.

Method A: Laser Monitoring Technique (Dynamic)

This method detects the precise moment of dissolution (clearing point) or precipitation (cloud point) using laser light scattering. It is highly accurate for determining the metastable zone width.

Workflow Diagram:

Caption: Dynamic laser monitoring workflow for determining the solubility curve of this compound.

Protocol Steps:

-

Setup: Equip a jacketed glass vessel with a magnetic stirrer and a laser transmissometer probe. Connect to a programmable water bath (accuracy ±0.05 K).

-

Solvent Loading: Add a known mass of pure solvent (

) to the vessel. -

Isothermal Step: Set temperature to

(e.g., 298.15 K). -

Solute Addition: Add this compound in small, weighed increments (

). -

Detection: Monitor laser intensity. A plateau at maximum intensity indicates complete dissolution. A drop in intensity indicates undissolved solid (saturation).

-

Calculation: Solubility (

) is calculated at the transition point:

Method B: Shake-Flask Technique (Static)

This is the field-standard for equilibrium solubility.

-

Saturation: Add excess this compound to the solvent in a sealed vial.

-

Equilibration: Agitate at constant temperature for 24–48 hours (ensure solid phase remains).

-

Sedimentation: Stop agitation and allow phases to separate for 2–4 hours at the same temperature.

-

Sampling: Withdraw the supernatant using a pre-heated syringe filter (0.45 µm PTFE).

-

Quantification: Dilute the aliquot and analyze via HPLC-UV (detection at

nm).

Thermodynamic Modeling & Data Analysis

Raw solubility data must be correlated using thermodynamic models to allow for interpolation and process design.

Modified Apelblat Equation

This semi-empirical model is excellent for correlating temperature-dependent solubility (

-

A, B, C: Empirical parameters derived from regression analysis.

-

Usage: Plot

vs.

van't Hoff Analysis

Use this to determine the thermodynamic functions of solution.[1]

- (Enthalpy of Solution): Positive values indicate an endothermic process (solubility increases with T).

- (Entropy of Solution): Positive values indicate increased disorder upon dissolution.

Causality Note: For this compound, dissolution is expected to be endothermic (

References

The following authoritative sources provide the grounding for the synthesis, properties, and solubility measurement techniques described above.

-

Synthesis & Properties

-

Measurement Methodology (Laser Technique)

-

Thermodynamic Modeling (Apelblat/van't Hoff)

-

Compound Data (PubChem)

Sources

- 1. Solubility, Thermodynamic Parameters, and Dissolution Properties of 17-α Hydroxyprogesterone in 13 Pure Solvents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. lume.ufrgs.br [lume.ufrgs.br]

- 3. researchgate.net [researchgate.net]

- 4. fishersci.co.uk [fishersci.co.uk]

- 5. fishersci.co.uk [fishersci.co.uk]

- 6. CAS 2444-19-1: 1,4-Benzenediol, 1-benzoate | CymitQuimica [cymitquimica.com]

Potential biological activities of p-Hydroxyphenyl benzoate analogs

Antimicrobial, Depigmenting, and Cytotoxic Profiles

Executive Summary

The p-hydroxyphenyl benzoate scaffold represents a privileged structure in medicinal chemistry, distinct from its alkyl-ester counterparts (parabens). While parabens are ubiquitous preservatives, aryl esters of hydroxybenzoic acid (and conversely, benzoate esters of hydroquinone) exhibit a distinct pharmacological profile characterized by enhanced lipophilicity, specific enzyme inhibition (Tyrosinase), and targeted cytotoxicity against fibrosarcoma lines.

This guide analyzes the structure-activity relationships (SAR) of these analogs, detailing their utility as non-hydroquinone skin depigmenting agents and potent antimicrobials. It provides validated synthetic protocols and mechanistic insights required for high-integrity drug development.

Structural Basis & SAR Analysis

The core pharmacophore of this compound analogs consists of two aromatic rings linked by an ester bond, with at least one para-hydroxyl group. Unlike aliphatic esters, the aryl-aryl linkage creates a rigid, conjugated system that influences binding affinity in protein active sites.

Key SAR Determinants:

-

Lipophilicity (LogP): The additional phenyl ring increases LogP significantly compared to methyl/ethyl parabens, enhancing cell membrane permeability—a critical factor for antimicrobial efficacy against Gram-positive bacteria.

-

Electronic Effects: Substituents on the benzoate ring (Ring A) modulate the electron density of the carbonyl carbon, affecting the ester's hydrolytic stability.

-

Tyrosinase Pharmacophore: The p-hydroxyl group on the phenolic ring (Ring B) mimics the substrate tyrosine, allowing the molecule to dock into the copper-containing active site of tyrosinase.

Figure 1: Structure-Activity Relationship (SAR) mapping of the this compound scaffold.

Tyrosinase Inhibition: Mechanism & Application

One of the most high-value applications of this compound analogs is in the treatment of hyperpigmentation. Unlike hydroquinone, which can be cytotoxic to melanocytes, specific benzoate analogs act as competitive inhibitors of Tyrosinase (EC 1.14.18.1).

Mechanistic Pathway

The enzyme Tyrosinase catalyzes the rate-limiting step in melanogenesis: the oxidation of L-Tyrosine to L-DOPAquinone.

-

Inhibition Mode: The p-hydroxyphenyl moiety binds to the binuclear copper active site.

-

Kinetics: Analogs such as 4,4'-dihydroxybiphenyl (structurally related) exhibit competitive inhibition with

values in the micromolar range ( -

Efficacy: 4-Hydroxyphenyl benzoate derivatives have shown

values comparable to Kojic Acid but with improved lipophilic skin penetration.

Validated Assay Protocol (Mushroom Tyrosinase)

-

Reagents: Phosphate buffer (pH 6.8), Mushroom Tyrosinase (Sigma), L-DOPA (Substrate), Test Compound (dissolved in DMSO).

-

Procedure:

-

Incubate 10 µL of test compound with 170 µL of phosphate buffer and 10 µL of tyrosinase (1000 U/mL) for 10 minutes at 25°C.

-

Add 20 µL of L-DOPA (10 mM).

-

Monitor absorbance at 475 nm (formation of dopachrome) kinetically for 10 minutes.

-

Calculate % Inhibition:

.

-

Antimicrobial & Cytotoxic Activity

Antimicrobial Spectrum

The increased lipophilicity of phenyl esters allows them to disrupt the lipid bilayer of bacteria more effectively than short-chain alkyl esters.

-

Target: Primarily Gram-positive bacteria (Staphylococcus aureus, MRSA).

-

Mechanism: Hyperacidification of the cytoplasm and membrane permeabilization.[1]

-

Data: 3-(2-bromoacetyl) phenyl benzoate derivatives have demonstrated MIC values < 10 µg/mL against S. aureus.

Cytotoxicity Profile

Recent studies indicate that hydroxybenzoate magnesium analogs induce apoptosis in cancer cell lines (e.g., HT-1080 fibrosarcoma).[2]

-

Pathway: Upregulation of Bax and Caspase-3 ; downregulation of Bcl-2 .

-

Significance: This suggests a potential "dual-action" therapeutic window where the molecule acts as an antimicrobial preservative while possessing anti-tumor properties at higher concentrations.

Table 1: Comparative Biological Activity Data

| Compound Class | Target Organism/Enzyme | Activity Metric | Mechanism | Reference |

| 4-Hydroxyphenyl benzoate | Mushroom Tyrosinase | Competitive Inhibition | [1, 2] | |

| 3-(2-bromoacetyl) analog | S. aureus (Gram +) | MIC: | Membrane Disruption | [3] |

| Magnesium 4-hydroxybenzoate | HT-1080 Fibrosarcoma | Apoptosis (Caspase-3) | [4] | |

| Methyl Paraben (Control) | S. aureus | MIC: | Weak Membrane Effect | [5] |

Synthetic Protocol: Steglich Esterification

To synthesize high-purity this compound analogs without oxidizing the sensitive phenolic group, Steglich Esterification is the preferred method over the harsh Schotten-Baumann conditions.

Rationale

-

Mild Conditions: Operates at room temperature.[3]

-

Selectivity: Avoids the use of acyl chlorides, which can cause multi-site acylation on polyphenols.

-

Reagents: DCC (Dicyclohexylcarbodiimide) as the coupling agent; DMAP (4-Dimethylaminopyridine) as the catalyst.

Step-by-Step Methodology

-

Preparation: In a flame-dried round-bottom flask under Argon, dissolve 4-Hydroxybenzoic acid (1.0 eq) and Phenol derivative (1.0 eq) in anhydrous Dichloromethane (DCM) or DMF (if solubility is low).

-

Catalyst Addition: Add DMAP (0.1 eq).

-

Coupling: Cool the mixture to 0°C. Dropwise add a solution of DCC (1.1 eq) in DCM.

-

Reaction: Allow to warm to Room Temperature (RT) and stir for 12–24 hours. A white precipitate (Dicyclohexylurea - DCU) will form.

-

Workup:

-

Filter off the DCU precipitate.

-

Wash the filtrate with 0.5N HCl (to remove DMAP), saturated

, and brine. -

Dry over

and concentrate in vacuo.

-

-

Purification: Recrystallize from Ethanol/Water or purify via Silica Gel Column Chromatography (Hexane:Ethyl Acetate gradient).

Figure 2: Steglich Esterification workflow for the synthesis of sensitive phenolic esters.

References

-

Kim, Y.J., et al. (2005).[4] 4,4'-Dihydroxybiphenyl as a new potent tyrosinase inhibitor.[4] Biological and Pharmaceutical Bulletin.[4] Link

-

Chaudhary, J., et al. (2013).[5] A Comprehensive Review on Biological activities of p-hydroxy benzoic acid and its derivatives. International Journal of Pharmaceutical Sciences Review and Research.[5] Link

-

Rathod, K., et al. (2016). Synthesis, characterization and antimicrobial activity of some novel 3-(2-bromoacetyl)phenyl benzoate dithiocarbamate derivatives.[6] ResearchGate.[5] Link

-

Doyle Group. (2025). Biosourced Functional Hydroxybenzoate-co-Lactide Polymers with Antimicrobial Activity. UCLA Chemistry. Link

-

Manuja, R., et al. (2013).[5] Biological activities of p-hydroxy benzoic acid derivatives.[2][4][6][7][8] International Journal of Pharmaceutical Sciences Review and Research.[5] Link

Sources

- 1. mdpi.com [mdpi.com]

- 2. oatext.com [oatext.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. 4,4'-Dihydroxybiphenyl as a new potent tyrosinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

Technical Guide: Spectroscopic Characterization of p-Hydroxyphenyl Benzoate

Executive Summary

p-Hydroxyphenyl benzoate (also known as hydroquinone monobenzoate; CAS 2444-19-1) is a critical intermediate in the synthesis of liquid crystalline polymers and a stabilizer in macromolecular systems. Its structural integrity relies on the precise mono-esterification of hydroquinone.

This guide provides a definitive reference for the spectroscopic identification of this compound. Unlike standard database dumps, this document focuses on the causality of spectral features —explaining why signals appear where they do and how to use them to distinguish the target molecule from its common impurity, hydroquinone dibenzoate.

Structural Elucidation Strategy

The validation of this compound requires a multi-modal approach to confirm three structural realities:

-

Intact Ester Linkage: Confirmed via IR (

stretch) and MS (fragmentation to benzoyl cation). -

Free Phenolic Hydroxyl: Confirmed via IR (

stretch) and -

Mono-substitution Pattern: Confirmed via

NMR integration (1:1 ratio of benzoyl to phenolic rings) and symmetry (AA'BB' system on the phenolic ring).

Analytical Workflow

The following diagram outlines the logical flow for synthesizing and validating the compound.

Figure 1: Integrated workflow for the synthesis and structural validation of this compound.

Mass Spectrometry (MS)[1][2][3]

Mass spectrometry provides the primary evidence of molecular weight and the stability of the ester bond.

Fragmentation Logic

The fragmentation pattern is dominated by

-

Molecular Ion (

): m/z 214. -

Base Peak: m/z 105. This corresponds to the benzoyl cation (

), which is highly stabilized by resonance. -

Secondary Fragments:

-

m/z 77: Phenyl cation (

), resulting from CO loss from the benzoyl cation. -

m/z 121: Benzoic acid radical cation (often seen if H-transfer occurs during ionization).

-

Figure 2: Primary fragmentation pathway under Electron Impact (EI) ionization.

Infrared Spectroscopy (IR)

IR is the rapid "fingerprint" method to ensure the reaction did not proceed to the diester (which would lack the OH peak) or remain as unreacted benzoic acid (which would show a broad carboxylic OH stretch).

| Functional Group | Wavenumber ( | Intensity | Diagnostic Note |

| O-H Stretch | 3300 – 3450 | Broad, Medium | Confirms free phenol. Absence indicates diester impurity. |

| C=O Stretch | 1730 – 1740 | Strong, Sharp | Ester carbonyl. Distinct from benzoic acid dimer (~1680). |

| C=C Aromatic | 1590, 1500 | Medium | Skeletal vibrations of the benzene rings.[1] |

| C-O Stretch | 1200 – 1270 | Strong | Asymmetric stretching of the ester linkage. |

Application Note: If the C=O peak appears split or shifted significantly lower (<1700), check for residual benzoic acid.

Nuclear Magnetic Resonance (NMR)[1][3][4][5][6][7][8][9]

NMR is the definitive tool for proving the connectivity. The spectrum will show two distinct aromatic systems: the monosubstituted benzoyl ring and the para-disubstituted phenolic ring .

NMR Data (400 MHz, DMSO- )

Solvent Choice: DMSO-

| Shift ( | Multiplicity | Integration | Assignment | Structural Logic |

| 9.55 | Singlet (br) | 1H | OH | Phenolic hydroxyl. Exchangeable with |

| 8.12 | Doublet ( | 2H | H-2, H-6 | Benzoyl ring. Deshielded by the anisotropic effect of the carbonyl. |

| 7.68 | Triplet ( | 1H | H-4 | Benzoyl ring (para). |

| 7.56 | Triplet ( | 2H | H-3, H-5 | Benzoyl ring (meta). |

| 7.08 | Doublet ( | 2H | H-2', H-6' | Phenolic ring (ortho to ester). The ester is electron-withdrawing, shifting these downfield relative to free hydroquinone. |

| 6.82 | Doublet ( | 2H | H-3', H-5' | Phenolic ring (ortho to OH). Shielded by the electron-donating OH group. |

Critical QC Check: Calculate the integration ratio between the Benzoyl Ortho protons (8.12 ppm) and the Phenolic Ortho protons (6.82 ppm). It must be 1:1 . A ratio favoring the benzoyl protons suggests diester contamination.

NMR Data (100 MHz, DMSO- )

| Shift ( | Carbon Type | Assignment |

| 165.2 | Quaternary ( | Ester Carbonyl |

| 155.4 | Quaternary ( | Phenolic C-4' |

| 143.8 | Quaternary ( | Phenolic C-1' (attached to ester) |

| 133.6 | Methine ( | Benzoyl C-4 |

| 129.6 | Methine ( | Benzoyl C-2, C-6 |

| 129.2 | Quaternary ( | Benzoyl C-1 |

| 128.8 | Methine ( | Benzoyl C-3, C-5 |

| 122.6 | Methine ( | Phenolic C-2', C-6' |

| 115.8 | Methine ( | Phenolic C-3', C-5' |

Experimental Protocol: Selective Synthesis

To generate a reference standard for these spectra, one cannot simply mix reagents 1:1. The reactivity of the second hydroxyl group leads to diester formation.

Protocol:

-

Dissolution: Dissolve Hydroquinone (5.5 g, 50 mmol, 2.5 equiv ) in Acetone (50 mL) with Pyridine (2 mL) as a scavenger.

-

Addition: Add Benzoyl Chloride (2.8 g, 20 mmol, 1.0 equiv ) dropwise at 0°C over 30 minutes.

-

Reaction: Stir at room temperature for 4 hours.

-

Quench: Pour into ice water (200 mL).

-

Purification (The "Trick"):

-

The precipitate contains Monoester + Diester.

-

Dissolve the crude solid in 5% NaOH . The monoester (phenolic) dissolves as the phenolate salt; the diester (neutral) remains insoluble.

-

Filter off the diester.

-

Acidify the filtrate with HCl to precipitate pure this compound.

-

-

Recrystallization: Recrystallize from Ethanol/Water.

-

Target Melting Point:162 – 166°C (Pure crystalline form). Note: Some literature cites ~152°C, which often indicates lower purity or solvent occlusion.

-

References

-

Synthesis & Properties

- Title: "Design, synthesis, and inhibitory activity of hydroquinone ester deriv

- Source: Royal Society of Chemistry (RSC Advances)

-

Link:[Link]

-

General NMR Shift Data

- Title: "NMR Chemical Shifts of Trace Impurities: Common Labor

- Source: American Chemical Society (Organometallics)

-

Link:[Link]

-

Mass Spectrometry of Phenyl Esters

- Title: "Mass Spectrometry - Fragmentation P

- Source: Chemistry LibreTexts

-

Link:[Link]

-

Physical Properties (Melting Point Verification)

Sources

p-Hydroxyphenyl Benzoate: From Synthetic Challenge to Mesogenic Cornerstone

The following technical guide details the discovery, synthesis evolution, and critical applications of p-Hydroxyphenyl benzoate (Hydroquinone monobenzoate).

CAS: 2444-19-1 | Formula: C₁₃H₁₀O₃ | MW: 214.22 g/mol

Executive Summary

This compound (also known as hydroquinone monobenzoate) is a bifunctional aromatic ester serving as a critical intermediate in the synthesis of liquid crystalline polymers (LCPs) and pharmaceutical precursors (e.g., Arbutin).[1] Its structural significance lies in its asymmetry: it possesses one phenolic hydroxyl group and one benzoate ester group. This duality allows it to function as a "rigid rod" mesogenic core in material science while retaining a reactive site for polymerization or glycosylation.

Historically, the compound represented a significant synthetic challenge due to the difficulty of selectively mono-esterifying hydroquinone—a symmetric diol—without producing the diester byproduct.

Historical Odyssey: The "Mono-Esterification" Problem

The history of this compound is defined by the struggle for selectivity. Unlike simple phenols, hydroquinone has two identical reaction sites. Early attempts to benzoylate hydroquinone invariably led to mixtures of unreacted starting material, the desired mono-ester, and the unwanted di-ester (hydroquinone dibenzoate).

The Kehrmann Benchmark (1921)

The definitive early characterization of this compound is attributed to F. Kehrmann, H. Sandoz, and R. Monnier , published in Helvetica Chimica Acta in 1921.

-

The Challenge: They attempted to synthesize the mono-ester by dissolving hydroquinone in aqueous sodium bicarbonate and treating it with benzoyl chloride.

-

The Result: The method was inefficient. The "Kehrmann yield" was reported to be approximately 43% , with significant contamination by the dibenzoate.

-

Significance: This work established the melting point (reported then as 163°C ) and highlighted the kinetic difficulty of stopping the reaction at the mono-stage in a homogeneous solution where the product is often more reactive than the starting material.

The Polymer Revolution (1970s-1980s)

Interest in the compound remained academic until the advent of Side-Chain Liquid Crystalline Polymers (SCLCPs) in the late 1970s. Researchers like H. Finkelmann and V.P. Shibaev recognized that to create polymers with liquid crystalline phases, they needed a "mesogenic core" (a rigid unit) decoupled from the polymer backbone by a flexible spacer.[2]

-

This compound became the ideal candidate: The benzoate moiety provided the rigid aromatic core, while the free hydroxyl group allowed for the attachment of alkyl spacers or polymerizable acrylate groups.

Chemical Architecture & Mesogenic Properties[2][3][4]

The utility of this compound in materials science is dictated by its molecular geometry.

Structural Analysis[2][5]

-

Rigidity: The central ester linkage (

) restricts rotation between the two phenyl rings, creating a linear, rod-like structure essential for the formation of nematic and smectic phases. -

Polarizability: The conjugation across the ester and phenyl rings creates an anisotropic electronic environment, allowing the molecule to align under external fields (electric/magnetic).

-

Asymmetry: The distinct termini (Hydroxyl vs. Phenyl) create a permanent dipole moment, influencing the dielectric anisotropy (

) of the final material.

Visualization: The Mesogenic Core

The following diagram illustrates how this compound functions as the "Hard Core" in a liquid crystal polymer system.

Figure 1: Schematic of a Side-Chain Liquid Crystal Polymer showing the structural role of this compound.

Technical Specifications & Properties

| Property | Value | Source/Notes |

| IUPAC Name | 4-Hydroxyphenyl benzoate | |

| CAS Number | 2444-19-1 | |

| Molecular Weight | 214.22 g/mol | |

| Appearance | White to off-white crystalline powder | |

| Melting Point | 163–166 °C | Consistent with Kehrmann (1921) & modern SDS |

| Solubility | Soluble in Ethanol, Acetone, Pyridine; Insoluble in Water | |

| pKa | ~9.59 (Predicted) | Phenolic hydroxyl |

| Stability | Stable under ambient conditions; Sensitive to strong bases (hydrolysis) |

Experimental Protocols

Protocol A: Selective Mono-Benzoylation (Modern Standard)

Objective: High-yield synthesis minimizing di-ester formation. Mechanism: Kinetic control using pyridine as both solvent and catalyst.

Materials:

-

Hydroquinone (1.0 eq)

-

Benzoyl Chloride (1.0 eq)

-

Pyridine (Solvent/Base)

-

Dichloromethane (Extraction)

Step-by-Step Methodology:

-

Dissolution: Dissolve Hydroquinone (11.0 g, 0.1 mol) in dry Pyridine (50 mL) in a round-bottom flask equipped with a magnetic stirrer and drying tube.

-

Addition: Cool the solution to 0°C in an ice bath. Add Benzoyl Chloride (14.0 g, 0.1 mol) dropwise over 30 minutes. Note: Slow addition is critical to prevent local high concentrations that favor di-esterification.

-

Reaction: Allow the mixture to warm to room temperature and stir for 12–24 hours. The solution will darken slightly.

-

Quenching: Pour the reaction mixture into 500 mL of ice-water containing 50 mL of concentrated HCl (to neutralize pyridine). A precipitate will form.[1][3][4]

-

Workup: Filter the crude solid. Wash copiously with water to remove Pyridine-HCl salts.

-

Purification: Recrystallize from Ethanol/Water (70:30).

-

Impurity Check: The di-ester is less soluble and may crystallize out first; filtration of the hot solution can remove it.

-

-

Yield: Typical yields range from 60–65% .

Protocol B: The "Kehrmann" Method (Historical Reference)

Context: Useful for understanding the historical difficulty (1921).

-

Dissolve Hydroquinone in saturated aqueous NaHCO₃.

-

Add Benzoyl Chloride rapidly with vigorous shaking.

-

Outcome: The product precipitates as a sticky mass containing significant di-benzoate. Requires multiple recrystallizations from benzene (toxic) or alcohol to achieve the melting point of 163°C. Yield is typically <45%.

Synthesis Pathway Visualization

The following diagram compares the reaction pathways, highlighting the selectivity challenge.

Figure 2: Competitive esterification pathways. The challenge is arresting the reaction at the Mono stage.

Applications in Drug Development & Industry

Liquid Crystal Polymers (LCPs)

This compound is the precursor for monomer synthesis .

-

Workflow: The free phenolic -OH is reacted with an

-halo-alcohol (e.g., 6-chlorohexanol) to attach the spacer. The alcohol end of the spacer is then acrylated. -

Result: A polymerizable monomer that retains the liquid crystalline phase (Smectic A or C) in the final polymer film.

Pharmaceutical Intermediate (Arbutin)

It serves as a protected form of hydroquinone during glycosylation.

-

Synthesis of Arbutin: The benzoate group protects one phenol while the other is glycosylated with glucose pentaacetate. Subsequent alkaline hydrolysis removes the benzoate group, yielding Arbutin (a skin-lightening agent) without alkylating both oxygens.

Antioxidant Systems

Similar to other phenolic esters, it functions as a radical scavenger in polymer stabilization, preventing oxidative degradation of the polymer backbone.

References

-

Kehrmann, F., Sandoz, H., & Monnier, R. (1921). Über Mono-benzoesäure-ester des Hydrochinons und des Brenzcatechins. Helvetica Chimica Acta, 4(1), 941–948. Link

-

Ritter, O. M. S., et al. (2006). Synthesis and mesomorphic properties of side chain liquid-crystalline biphenyl-phenyl polyacrylates. Journal of the Brazilian Chemical Society, 17(2). Link

-

Finkelmann, H., & Rehage, G. (1984). Liquid Crystal Side Chain Polymers. Advances in Polymer Science, 60/61, 99–172. Link

-

PubChem Database. (n.d.). This compound (CID 75549). National Center for Biotechnology Information. Link

-

BenchChem. (2025). Safety Data Sheet: 4-Hydroxyphenyl benzoate. Link

Sources

The Evolving Landscape of p-Hydroxyphenyl Benzoate Derivatives: A Technical Guide for Drug Discovery and Development

Abstract

The p-hydroxyphenyl benzoate scaffold represents a privileged structural motif in medicinal chemistry, underpinning a diverse array of biological activities. Its inherent features, including the phenolic hydroxyl group and the benzoate ester linkage, provide a versatile platform for chemical modification, leading to the generation of derivatives with finely tuned therapeutic properties. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the synthesis, biological evaluation, and mechanistic insights into this compound derivatives. We will explore their potential as antimicrobial, antioxidant, and anticancer agents, offering detailed experimental protocols, quantitative biological data, and diagrammatic representations of key molecular pathways and workflows to facilitate further research and development in this promising area.

Introduction: The Therapeutic Potential of a Versatile Scaffold

This compound and its derivatives have emerged as a significant class of compounds in the pursuit of novel therapeutic agents. The core structure, characterized by a phenyl benzoate moiety with a hydroxyl group at the para-position of the phenolic ring, offers a unique combination of chemical reactivity and biological compatibility. This has led to their investigation across a spectrum of therapeutic areas, driven by the need for new drugs to combat antimicrobial resistance, oxidative stress-related diseases, and cancer.[1]

The versatility of this scaffold lies in the ease with which both the phenolic and benzoic acid components can be modified. Esterification of the phenolic hydroxyl group, substitution on the aromatic rings, and the introduction of various functional groups can profoundly influence the physicochemical properties and biological activity of the resulting derivatives. This guide will delve into the synthetic strategies employed to generate these diverse molecules and explore the structure-activity relationships that govern their therapeutic potential.

Synthetic Strategies: Crafting Diverse Chemical Entities

The synthesis of this compound derivatives is primarily achieved through esterification and the formation of Schiff bases, allowing for the introduction of a wide range of functional groups.

Esterification of p-Hydroxybenzoic Acid

A common and straightforward approach to synthesizing this compound esters involves the direct esterification of p-hydroxybenzoic acid with various alcohols or phenols.

This classical method involves reacting p-hydroxybenzoic acid with an alcohol in the presence of a strong acid catalyst, typically sulfuric acid or p-toluenesulfonic acid. The reaction is often carried out under reflux with azeotropic removal of water to drive the equilibrium towards product formation.[2]

Experimental Protocol: Synthesis of Methyl p-Hydroxybenzoate [3]

-

Reaction Setup: In a three-necked flask equipped with a reflux condenser and a water separator, add p-hydroxybenzoic acid, methanol (in a molar ratio of 1:3), a catalytic amount of concentrated sulfuric acid, and toluene.

-

Reflux: Heat the mixture to reflux for 1 hour. The flame temperature should be maintained at 100°C, with a vapor temperature of approximately 90°C.

-

Azeotropic Distillation: Cool the reaction mixture to 80°C and begin collecting the aqueous phase in the water separator. Continue refluxing at a flame temperature of 90-95°C until no more water is collected, indicating the completion of the reaction.

-

Work-up: After cooling, the reaction mixture can be washed with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by washing with brine. The organic layer is then dried over anhydrous sodium sulfate and the solvent is removed under reduced pressure to yield the crude product.

-

Purification: The crude methyl p-hydroxybenzoate can be purified by recrystallization from a suitable solvent system.

For more sensitive substrates or when milder reaction conditions are required, the use of N,N'-dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-(dimethylamino)pyridine (DMAP) as a catalyst is a highly effective method.[4]

Experimental Protocol: Synthesis of 4-Benzyloxyphenyl 4-[4-(n-dodecyloxy)benzoyloxy]benzoate [4]

-

Reactant Preparation: Dissolve 4-(4-n-dodecyloxybenzoyloxy)benzoic acid and 4-benzyloxyphenol in dry dichloromethane (CH2Cl2) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Catalyst and Coupling Agent Addition: Add a catalytic amount of DMAP to the solution, followed by the portion-wise addition of DCC at room temperature.

-

Reaction: Stir the reaction mixture at room temperature for 24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, the precipitated dicyclohexylurea (DCU) byproduct is removed by filtration. The filtrate is then washed successively with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.

-

Purification: The organic layer is dried over anhydrous sodium sulfate, and the solvent is evaporated. The resulting crude product is purified by column chromatography on silica gel using a suitable eluent, such as chloroform, to afford the desired ester.[4]

Caption: General workflow for the synthesis of Schiff base derivatives.

Antimicrobial Activity: A Multifaceted Approach to Combatting Pathogens

The rise of antimicrobial resistance necessitates the development of novel therapeutic agents. This compound derivatives have demonstrated promising activity against a range of pathogenic bacteria and fungi. [5][6]

Mechanism of Antimicrobial Action

The antimicrobial effects of these derivatives are not attributed to a single mechanism but rather a combination of actions that disrupt essential cellular processes in microorganisms. This multifaceted approach is advantageous as it may reduce the likelihood of resistance development. Key mechanisms include:

-

Cell Membrane Disruption: The lipophilic nature of many derivatives allows them to intercalate into the bacterial cell membrane, altering its fluidity and permeability. This can lead to the leakage of essential intracellular components and ultimately cell death.

-

Enzyme Inhibition: These compounds can inhibit the activity of crucial bacterial enzymes, such as DNA gyrase and topoisomerase, which are essential for DNA replication and repair.

-

Interference with Metabolism: this compound derivatives can interfere with various metabolic pathways within the microbial cell, disrupting energy production and the synthesis of essential molecules.

Caption: Multifaceted antimicrobial mechanisms of this compound derivatives.

Quantitative Antimicrobial Data

The antimicrobial efficacy of these derivatives is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that inhibits the visible growth of a microorganism.

Table 1: Antimicrobial Activity of Selected this compound Derivatives

| Compound | Derivative Type | Microorganism | MIC (µg/mL) | Reference |

| 1 | Schiff Base | Staphylococcus aureus | 0.125 - 0.5 | [6] |

| 2 | Schiff Base | Neisseria gonorrhoeae | 0.002 - 0.062 | [6] |

| 3 | Schiff Base | Enterococcus (Group D) | 0.25 - 2.0 | [6] |

| 4 | Schiff Base | Pseudomonas aeruginosa | > 2.0 | [6] |

| 5 | Zinc Complex | Pseudomonas aeruginosa | 312.50 | [7] |

| 6 | Cobalt Complex | Pseudomonas aeruginosa | 328.12 | [7] |

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standardized technique for determining the MIC of an antimicrobial agent. [8][9][10]

-

Preparation of Antimicrobial Stock Solution: Prepare a stock solution of the this compound derivative in a suitable solvent (e.g., DMSO) at a high concentration.

-

Serial Dilutions: In a 96-well microtiter plate, perform serial twofold dilutions of the antimicrobial stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a range of desired concentrations.

-

Inoculum Preparation: Prepare a standardized bacterial inoculum with a turbidity equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

-

Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension. Include a growth control well (no antimicrobial agent) and a sterility control well (no bacteria).

-

Incubation: Incubate the plate at 35-37°C for 16-20 hours.

-

Reading the MIC: The MIC is determined as the lowest concentration of the antimicrobial agent at which there is no visible growth of the microorganism.

Antioxidant Properties: Quenching Reactive Oxygen Species

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to detoxify these reactive products, is implicated in a variety of diseases. The phenolic hydroxyl group in this compound derivatives endows them with potent antioxidant properties.

Mechanisms of Antioxidant Action

Phenolic compounds primarily exert their antioxidant effects through two main mechanisms:

-

Hydrogen Atom Transfer (HAT): The phenolic hydroxyl group can donate a hydrogen atom to a free radical, thereby neutralizing it. The resulting phenoxyl radical is relatively stable due to resonance delocalization, preventing the propagation of the radical chain reaction.

-

Single Electron Transfer (SET): The phenolic compound can donate an electron to a free radical, converting it to a more stable species.

Caption: Key mechanisms of antioxidant action for phenolic compounds.

Experimental Protocol: DPPH Radical Scavenging Assay

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a widely used method to evaluate the free radical scavenging ability of compounds.

-

Preparation of DPPH Solution: Prepare a stock solution of DPPH in methanol (e.g., 0.06 mM).

-

Sample Preparation: Prepare a dilution series of the this compound derivative in a suitable solvent.

-

Reaction: In a 96-well plate or cuvettes, mix an aliquot of each sample dilution with the DPPH solution. A control containing only the solvent and DPPH solution should also be prepared.

-

Incubation: Incubate the mixtures in the dark at room temperature for a defined period (e.g., 30 minutes).

-

Absorbance Measurement: Measure the absorbance of the solutions at 517 nm using a spectrophotometer.

-

Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value, the concentration of the sample required to scavenge 50% of the DPPH radicals, can be determined by plotting the percentage of scavenging against the sample concentration.

Anticancer Potential: Inducing Programmed Cell Death

Several this compound derivatives have demonstrated significant cytotoxic effects against various cancer cell lines, suggesting their potential as anticancer agents. [11]

Mechanism of Anticancer Action: Induction of Apoptosis

A primary mechanism by which these derivatives exert their anticancer effects is through the induction of apoptosis, or programmed cell death. This process is tightly regulated by a complex network of signaling pathways. Phenolic compounds, including this compound derivatives, can trigger apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. [12] A key aspect of the intrinsic pathway involves the regulation of the Bcl-2 family of proteins. [13][14][15][16][17]Anti-apoptotic proteins like Bcl-2 and Bcl-xL prevent apoptosis, while pro-apoptotic proteins like Bax and Bak promote it. Certain phenolic compounds can directly bind to and inhibit the function of anti-apoptotic Bcl-2 proteins, leading to an increase in mitochondrial outer membrane permeabilization (MOMP). [13]This results in the release of cytochrome c from the mitochondria into the cytosol, which then triggers the activation of a cascade of caspases, the executioner enzymes of apoptosis. [18][19]Activated caspase-3, in particular, cleaves a variety of cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis. [18]

Caption: Simplified intrinsic apoptosis pathway induced by this compound derivatives.

Quantitative Anticancer Data

The cytotoxic activity of these compounds is often evaluated by determining the IC50 value, which is the concentration of the compound that inhibits 50% of cancer cell growth.

Table 2: Cytotoxic Activity of Selected Phenyl Benzoate Derivatives

| Compound | Derivative Type | Cancer Cell Line | IC50 (µM) | Reference |

| 1 | Methyl 4-amino benzoate derivative | G6PD | 100.8 - 430.8 | [11] |

| 2 | Methyl 4-amino benzoate derivative | 6PGD | 206 - 693.2 | [11] |

| 3 | Benzofuran derivative | HepG2 (Liver) | 3.8 ± 0.5 | [20] |

| 4 | Benzofuran derivative | A549 (Lung) | 3.5 ± 0.6 | [20] |

| 5 | Benzofuran derivative | SW620 (Colon) | 10.8 ± 0.9 | [20] |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability. [21][22][23][24]

-

Cell Seeding: Seed cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the this compound derivative and incubate for a specified period (e.g., 24, 48, or 72 hours). Include untreated control wells.

-

MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C.

-

Formazan Solubilization: Remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to dissolve the formazan crystals. [23]5. Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570-590 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value can be determined by plotting cell viability against the compound concentration.

Conclusion and Future Directions

This compound derivatives represent a highly promising class of compounds with a broad spectrum of biological activities. Their synthetic tractability allows for the creation of diverse chemical libraries, and their multifaceted mechanisms of action offer potential advantages in overcoming drug resistance. The in-depth protocols and data presented in this guide are intended to serve as a valuable resource for researchers in the field, facilitating the design and development of novel therapeutics based on this versatile scaffold.

Future research should focus on several key areas:

-

Expansion of Chemical Diversity: The synthesis and evaluation of a wider range of derivatives with novel substitution patterns are crucial for elucidating more precise structure-activity relationships.

-

In-depth Mechanistic Studies: While the general mechanisms of action are understood, further investigation into the specific molecular targets and signaling pathways affected by these compounds will be essential for their rational design and optimization.

-

In Vivo Efficacy and Safety: Promising lead compounds identified through in vitro screening must be rigorously evaluated in preclinical animal models to assess their efficacy, pharmacokinetic properties, and safety profiles.

-

Combination Therapies: Exploring the synergistic effects of this compound derivatives with existing drugs could lead to more effective treatment strategies, particularly in the context of cancer and infectious diseases.

By continuing to explore the rich chemical and biological landscape of this compound derivatives, the scientific community can unlock their full therapeutic potential and contribute to the development of next-generation medicines.

References

-

["Synthesis and characterization of novel 4-benzyloxyphenyl 4-

-

-Cell-Proliferation-Assay-Kit.pdf)

Sources

- 1. US5654471A - Process for the preparation of 4-hydroxyphenyl benzoate derivatives - Google Patents [patents.google.com]

- 2. Biocatalytic synthesis of phenyl benzoate esters using the amide ligase ClxA - RSC Chemical Biology (RSC Publishing) [pubs.rsc.org]

- 3. ijcrt.org [ijcrt.org]

- 4. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

- 5. Synthesis and anticancer properties of phenyl benzoate derivatives possessing a terminal hydroxyl group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]